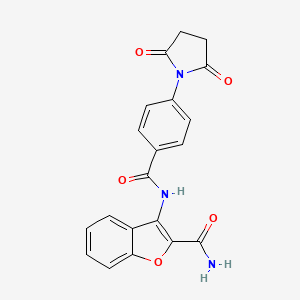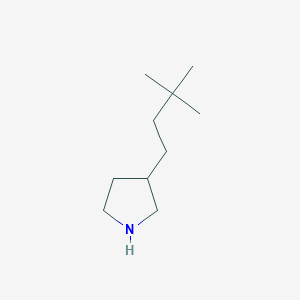
3-(3,3-Dimethylbutyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutyl)pyrrolidine is a chemical compound with the CAS Number: 1512752-25-8 . It has a molecular weight of 155.28 and its IUPAC name is 3-(3,3-dimethylbutyl)pyrrolidine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(3,3-Dimethylbutyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The compound contains a total of 32 bonds, including 11 non-H bonds, 3 rotatable bonds, and 1 secondary amine .Physical And Chemical Properties Analysis
3-(3,3-Dimethylbutyl)pyrrolidine is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chemical Research
“3-(3,3-Dimethylbutyl)pyrrolidine” is a chemical compound with the CAS Number: 1512752-25-8 . It’s often used in chemical research due to its unique properties. It has a molecular weight of 155.28 and is typically stored at a temperature of 4°C . This compound is usually in a liquid form .
Drug Discovery
Pyrrolidine, the core structure of “3-(3,3-Dimethylbutyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Treatment of Breast Cancer
One specific application of “3-(3,3-Dimethylbutyl)pyrrolidine” is in the treatment of breast cancer . Compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
Selectivity Towards CK1 Receptors
The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors . This could have significant implications for the development of new drugs and treatments.
Alkaloids and Pharmacotherapy
Pyrrolidine alkaloids, which include “3-(3,3-Dimethylbutyl)pyrrolidine”, have shown promise in pharmacotherapy . These compounds have been obtained from various sources and have demonstrated a range of biological activities .
Structural Diversity in Drug Design
Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity . This is particularly useful in drug design, where structural diversity can lead to a wider range of potential therapeutic effects .
Safety and Hazards
The safety information for 3-(3,3-Dimethylbutyl)pyrrolidine indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
Future Directions
Pyrrolidine compounds, including 3-(3,3-Dimethylbutyl)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They can be used to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them promising candidates for the design of new compounds with different biological profiles .
properties
IUPAC Name |
3-(3,3-dimethylbutyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)6-4-9-5-7-11-8-9/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDWAOTDLOQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylbutyl)pyrrolidine | |
CAS RN |
1512752-25-8 |
Source


|
| Record name | 3-(3,3-dimethylbutyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)
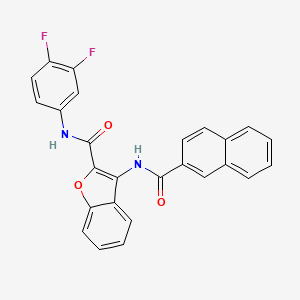
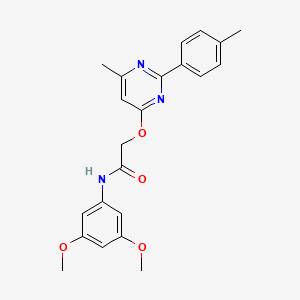
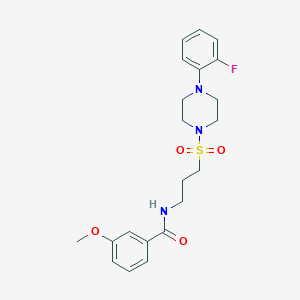
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)
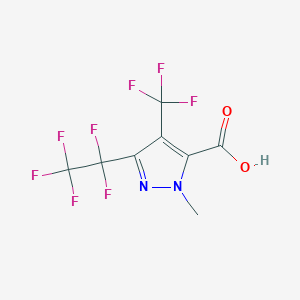
![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)
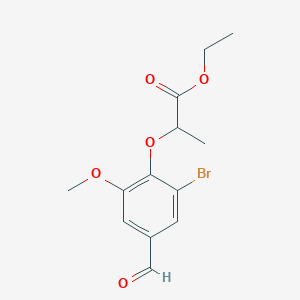
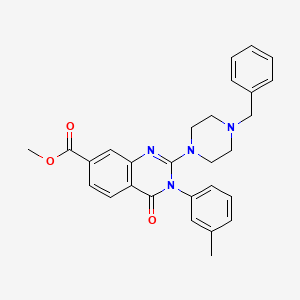

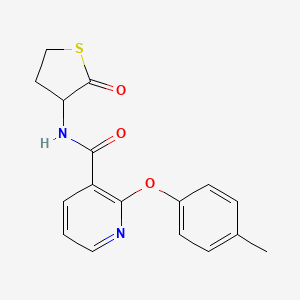

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
